Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Descripción
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a sulfonyloxy moiety derived from 2,4,5-trimethylphenyl at position 4, and an ethyl ester at position 2.
Propiedades
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-(2,4,5-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O6S/c1-5-30-22(27)21-18(12-20(26)25(24-21)17-8-6-16(23)7-9-17)31-32(28,29)19-11-14(3)13(2)10-15(19)4/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJBHDCRCHVJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The target compound belongs to a family of ethyl pyridazinecarboxylate derivatives. Key structural variations among analogs lie in the substituents at positions 1 and 4, which critically influence physicochemical properties, reactivity, and biological interactions. Below is a detailed comparison:
Substituent Analysis and Structural Features
Physicochemical and Pharmacokinetic Inferences
This could influence reactivity in nucleophilic substitution reactions . The trifluoromethyl groups in CAS 478067-01-5 introduce strong electronegativity, enhancing metabolic stability and membrane permeability .
Steric and Solubility Considerations :
- The 2,4,5-trimethylphenyl group in the target compound introduces significant steric hindrance, which may reduce solubility in aqueous media compared to smaller substituents (e.g., methoxy). This could necessitate formulation adjustments for bioavailability .
- The butylsulfanyl group in CAS 866009-66-7 offers moderate hydrophobicity, balancing solubility and lipophilicity .
Bioactivity Implications: The 4-fluorophenyl group (common in the target compound and CAS 899943-46-5) is a bioisostere for phenol, often used to enhance binding affinity to target proteins while resisting oxidative metabolism . The trifluoromethyl substituents in CAS 478067-01-5 are frequently employed in drug design to prolong half-life by blocking metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
